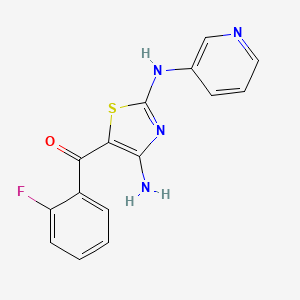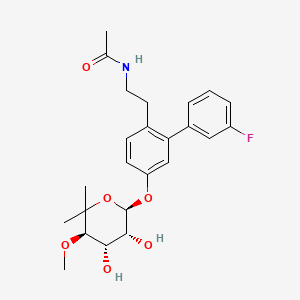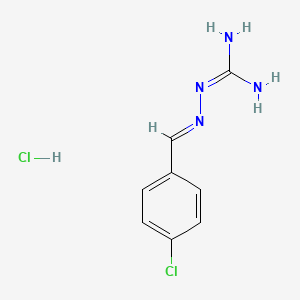![molecular formula C₃₂H₄₇F₅O₃S B560542 13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 1807900-80-6](/img/structure/B560542.png)
13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol” is a complex organic molecule. It is related to boron-containing compounds, which have been used in medicinal chemistry for drug designs . It also seems to have a connection with steroidal antiestrogens .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to its large size and the presence of multiple functional groups. It contains a phenanthrene core, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings . The molecule also contains a sulfinyl group attached to a pentafluoropentyl group, and a hydroxyl group at the 3,17 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Phenanthrene, which forms part of the molecule, is a colorless, crystal-like solid . It is nearly insoluble in water but is soluble in most low-polarity organic solvents .Wissenschaftliche Forschungsanwendungen
Carcinogenic Properties and Metabolite Synthesis : Cyclopenta[a]phenanthrenes, structurally related to steroids, exhibit carcinogenic properties when certain functional groups are present, such as a methyl group at the 11-position and a keto group at the 17-position. Research has been conducted on the synthesis of active metabolites like trans-3,4-dihydrodiol and diol epoxide derivatives of these compounds, which are considered to be significant in understanding their carcinogenic mechanism (Harvey et al., 1993).
Bay-Region Analogs and Carcinogenic Potential : Studies on bay-region analogs, such as 15,16-Dihydro-11-trifluoromethylcyclopenta[a]phenanthren-17-one, have been conducted to understand the effects of different substituents on carcinogenic potency. These studies contribute to a deeper understanding of the electronic and steric factors influencing the biological activity of these compounds (Coombs & Zepik, 1992).
Synthesis of Aromatic-Steroid Derivatives : Research on the synthesis of aromatic derivatives of cyclopenta[a]phenanthrenes, including various reaction stages and catalysis methods, provides insights into the structural and chemical variations of these compounds. Such studies are crucial for the development of new compounds with potential biological applications (Valverde et al., 2013).
Metabolic Activation and Mutagenicity : The metabolic activation of cyclopenta[a]phenanthrene derivatives, such as the conversion of 15,16-dihydro-11-trifluoromethylcyclopenta[a]phenanthren-17-one to mutagenic metabolites, is a key area of research. These studies explore the pathways through which these compounds are metabolized in biological systems and their subsequent interactions leading to mutagenic effects (Boyd et al., 1993).
Structural Studies and Molecular Orbital Calculations : X-ray crystallographic analyses and molecular orbital calculations on various cyclopenta[a]phenanthrenes have been conducted to correlate their structural features with carcinogenic properties. These studies provide valuable insights into the molecular basis of carcinogenicity and the potential for designing less harmful derivatives (Clayton et al., 1983).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its potential medicinal uses, given the known applications of similar boron-containing compounds . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
Eigenschaften
IUPAC Name |
13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUXBMIQPBEWFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

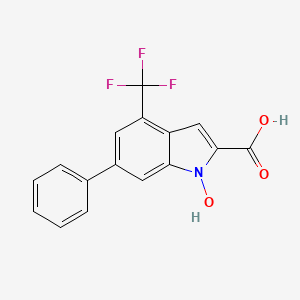
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)
![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)
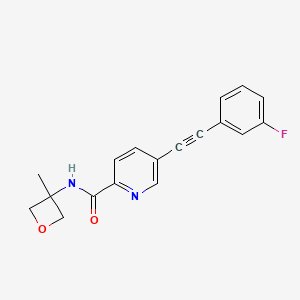
![2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B560470.png)

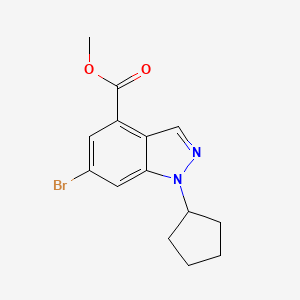
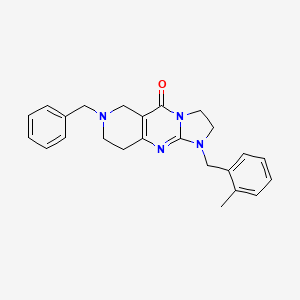
![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
